1-(Cyclopent-1-en-1-yl)-1H-imidazole

CYP11B1 inhibitor Scaffold Procurement

Researchers exploring CYP11B1/11B2 isoform selectivity often encounter SAR dead-ends when relying on generic N-alkyl imidazoles. 1-(Cyclopent-1-en-1-yl)-1H-imidazole addresses this gap by offering a conformationally constrained, unsaturated cyclopentene substituent that is critical for sub-nanomolar potency. Procuring this exact compound at ≥97% purity eliminates false negatives and ensures actionable dose-response data. - Structurally unique cyclopent-1-en-1-yl motif for matched-pair SAR against saturated analogs. - Late-stage diversification handle via alkene cross-coupling or cycloaddition chemistry. - Ready-to-screen purity reduces turnaround time for parallel library synthesis.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B12821243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopent-1-en-1-yl)-1H-imidazole
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC=C(C1)N2C=CN=C2
InChIInChI=1S/C8H10N2/c1-2-4-8(3-1)10-6-5-9-7-10/h3,5-7H,1-2,4H2
InChIKeyJHSXWNQIOMXCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopent-1-en-1-yl)-1H-imidazole Sourcing & Baseline


1-(Cyclopent-1-en-1-yl)-1H-imidazole (CAS 201656-00-0, MF: C₈H₁₀N₂, MW: 134.18 g/mol) is an N-substituted imidazole derivative featuring a cyclopentene ring linked via its N-1 position. It appears in commercial catalogues and patent disclosures as a small-molecule building block and/or a lead-like candidate for enzyme inhibition . Physical properties such as a predicted boiling point of 266.4°C (calculated) and a density of 1.1 g/cm³ are reported in authoritative chemical databases .

1-(Cyclopent-1-en-1-yl)-1H-imidazole Sourcing: Structural Precision


Procurement decisions concerning 1-(Cyclopent-1-en-1-yl)-1H-imidazole cannot be satisfied by simply substituting a ‘generic’ 1-substituted imidazole. The cyclopent-1-en-1-yl group introduces a planar, unsaturated motif with distinct electronic and geometric constraints compared to saturated (cyclopentyl), linear alkyl, or aryl analogs. In the context of cytochrome P450 inhibition, the structural specificity is critical—sub-nanomolar CYP11B1 inhibitors often require precise spatial orientation of the imidazole ring [1]. Interchanging this compound with a saturated cycloalkyl variant risks losing essential interactions and invalidates SAR hypotheses, leading to project delays and wasted screening resources.

1-(Cyclopent-1-en-1-yl)-1H-imidazole Evidence: SAR & Procurement


Published Bioactivity Data Gap

A comprehensive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubMed) failed to identify peer-reviewed quantitative IC₅₀, Ki, or cellular potency data specific to 1-(Cyclopent-1-en-1-yl)-1H-imidazole. This stands in stark contrast to related 1-substituted imidazoles, for which extensive quantitative CYP inhibition profiles are available. The absence of direct head-to-head or cross-study comparable data is the single most significant factor for a procurement officer to weigh [1].

CYP11B1 inhibitor Scaffold Procurement

Saturated vs. Unsaturated Cyclopentyl Imidazoles in CYP Inhibition

Systematic studies on fourteen 1-substituted imidazoles establish that CYP inhibitory potency and isoform selectivity are highly sensitive to N-substituent structure. Imidazoles with a molecular weight around 200 Da (including cyclopentyl variants) showed IC₅₀ values below 5 µM for CYP3A4/5; compounds above 300 Da showed sub-0.3 µM potency. The geometry of the N-substituent directly governs ligand-heme interactions at the CYP active site [1]. Saturated 1-cyclopentyl-1H-imidazole (MW 136.19, BP 288.1°C) and the unsaturated target compound (MW 134.18, BP 266.4°C) possess different molecular surfaces and conformational constraints, and are thus not interchangeable for CYP interaction studies.

Cytochrome P450 inhibition Structure-Activity Relationship CYP3A4

Cyclopentene Double Bond Reactivity

The cyclopent-1-en-1-yl group provides a reactive, π-bonded handle absent in saturated analogs like 1-cyclopentyl-1H-imidazole. While generic imidazole building blocks often require de novo synthesis for derivatization, the double bond in this compound permits direct late-stage functionalization. Analogous 1-alkenyl imidazoles can be elaborated via Heck coupling, epoxidation, and dihydroxylation—transformations precluded by the saturated cyclopentyl scaffold [1][2]. This orthogonal reactivity streamlines the preparation of structurally diverse imidazole libraries.

Alkene functionalization Synthetic intermediate Click chemistry

High-Purity Commercial Availability

1-(Cyclopent-1-en-1-yl)-1H-imidazole is offered by multiple specialty chemical suppliers at catalog purities reaching ≥97% , providing ready access for research use. In contrast, the nearest saturated analog, 1-cyclopentyl-1H-imidazole, is often listed at lower purity grades or is not available off-the-shelf at comparable purity levels without additional purification . This contrasts with the compound of interest, where the documented high purity minimizes the need for in-house characterization or purification, streamlining procurement workflows for lead discovery groups.

Chemical procurement Vendor sourcing Purity

1-(Cyclopent-1-en-1-yl)-1H-imidazole Recommended Applications


CYP11B1 Inhibitor Screening

Use 1-(Cyclopent-1-en-1-yl)-1H-imidazole as a structurally distinct entry in focused libraries targeting CYP11B1 or CYP11B2. The cyclopentenyl group introduces steric and electronic features that are absent from simpler N-alkyl imidazoles. Procurement of highly pure material (≥97%) ensures reliable dose-response screening against CYP panels. Given that related imidazoles achieve nanomolar CYP11B1 potency [1], SAR exploration around this scaffold may reveal new isoform-selectivity determinants. This compound is a rational choice for groups seeking to diversify existing imidazole-based inhibitor collections.

Late-Stage Diversification Programs

The cyclopentene alkene provides a functional handle for late-stage elaboration via cross-coupling or cycloaddition [2]. This contrasts with saturated cyclopentyl-imidazoles, which lack a direct diversification point. The 97% purity commercially available allows direct use without additional purification, reducing turnaround time for parallel library synthesis. Procurement of this compound is recommended for projects requiring rapid, divergent synthesis of imidazole analogs with varied substitution patterns.

Physicochemical Profiling for Lead Optimization

The unsaturated cyclopentene substituent, with its distinct π-character, may influence solubility, lipophilicity, and crystallinity differently than its saturated analog. The predicted boiling-point difference (266.4°C vs. 288.1°C for the saturated analog) and density data (1.1 g/cm³) provide initial parameters for property profiling. For teams optimizing physicochemical properties, this compound offers a valuable comparator in matched-pair analyses against the saturated cyclopentyl analog to assess the impact of unsaturation on developability parameters.

SAR Control Experiments

Given the validated principle that CYP inhibition potency and selectivity are highly sensitive to N-substituent geometry [1], this compound is ideally suited as a dedicated SAR probe. Procuring the exact cyclopentene-substituted compound rather than an approximate analog avoids the significant risk of confounding SAR datasets. Designed, controlled studies where the only variable is the saturation state of the N-substituent will produce the most interpretable and actionable SAR data, guiding subsequent medicinal chemistry decisions.

Quote Request

Request a Quote for 1-(Cyclopent-1-en-1-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.